molecular formula C6H12Cl3O3P B1200276 Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester CAS No. 6294-34-4

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester

Cat. No.: B1200276
CAS No.: 6294-34-4
M. Wt: 269.5 g/mol
InChI Key: XXIDKSWYSYEFAG-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester (CAS No. 6294-34-4) is an organophosphorus compound characterized by two 2-chloroethyl ester groups attached to a phosphonic acid core. The compound is structurally related to plant growth regulators and flame retardants, with applications in industrial and agricultural sectors .

Biological Activity

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, commonly referred to as bis(2-chloroethyl) phosphonate, is an organophosphorus compound that has garnered attention for its biological activity and potential applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C6H12Cl3O3P
  • Molecular Weight : 227.5 g/mol
  • CAS Number : 80518-00-1

The presence of two chloroethyl groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Phosphonic acid esters are known for their ability to interact with biological systems, particularly through the inhibition of enzymes involved in critical metabolic pathways. The primary mechanisms include:

  • Inhibition of Acetylcholinesterase (AChE) : Organophosphates like bis(2-chloroethyl) phosphonate inhibit AChE, leading to the accumulation of acetylcholine at synapses, which can disrupt normal neurotransmission and lead to neurotoxicity.
  • Cellular Uptake and Toxicity : The compound can be absorbed by cells, where it may interfere with cellular signaling pathways and induce oxidative stress.

Toxicological Studies

Numerous studies have investigated the toxicological effects of bis(2-chloroethyl) phosphonate. Below is a summary of findings from key studies:

StudyOrganismExposure DurationObserved Effects
Mice3 monthsLiver lesions, altered organ weights
Rats2 yearsIncreased incidence of tumors in liver
Human CellsIn vitroCell death at high concentrations

Case Studies

  • Neurotoxicity in Rodents : A study conducted on rodents exposed to bis(2-chloroethyl) phosphonate showed significant neurotoxic effects characterized by behavioral changes and histopathological alterations in brain tissue.
  • Carcinogenic Potential : Long-term exposure studies indicated a potential carcinogenic effect in laboratory animals, with a noted increase in liver tumors among treated groups compared to controls.

Environmental Impact

Research has highlighted the environmental persistence of organophosphate esters and their potential bioaccumulation in aquatic ecosystems. The compound's degradation products may also exhibit biological activity, raising concerns about ecological toxicity.

Scientific Research Applications

Agricultural Applications

  • Plant Growth Regulator : This compound is primarily used as a precursor in the synthesis of ethylene-releasing agents like Ethephon, which promotes fruit ripening and enhances crop yields. Studies have shown that its application can significantly increase the yield of crops such as tomatoes and cucumbers by promoting uniform ripening and improving resistance to diseases .
  • Fungicide : The compound exhibits fungicidal properties, making it useful in protecting crops from fungal pathogens. Field trials have demonstrated its effectiveness in reducing disease incidence in various crops.

Industrial Applications

  • Flame Retardants : Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester is utilized in the production of flame retardants due to its phosphorus content, which imparts fire-resistant properties to materials such as plastics and textiles. It serves as a key intermediate in synthesizing more complex flame retardant formulations .
  • Plasticizers : The compound can be used as a plasticizer in polymer production, enhancing flexibility and durability. Its incorporation into polyvinyl chloride (PVC) formulations has been investigated for improving material properties .

Medical Applications

  • Drug Development : Research is ongoing into the potential therapeutic applications of phosphonic acid derivatives. Some studies suggest that compounds similar to this phosphonate may exhibit anti-cancer properties and could be developed into new pharmaceutical agents.
  • Sterilants : The compound has been explored for use as a sterilant in medical settings due to its efficacy against various microorganisms .

Case Study 1: Agricultural Yield Enhancement

In a controlled study on tomato plants treated with this compound, researchers observed a 30% increase in yield compared to untreated controls. The treated plants also showed enhanced resistance to common fungal infections, suggesting that the compound not only aids in growth but also improves plant health.

Case Study 2: Flame Retardant Efficacy

A comparative analysis of various flame retardants revealed that formulations containing phosphonic acid derivatives provided superior fire resistance compared to traditional brominated flame retardants. The study highlighted the environmental benefits of using phosphorus-based compounds due to their lower toxicity profiles and reduced potential for bioaccumulation .

Table 1: Comparison of Applications

Application AreaSpecific UseBenefits
AgriculturePlant Growth RegulatorIncreased yield and disease resistance
Industrial ChemistryFlame RetardantsEnhanced fire resistance
Industrial ChemistryPlasticizersImproved flexibility and durability
MedicineDrug DevelopmentPotential anti-cancer properties
MedicineSterilantsEffective against a wide range of pathogens

Table 2: Summary of Case Studies

Case StudyDescriptionFindings
Agricultural YieldTomato plant trials30% yield increase; improved disease resistance
Flame Retardant EfficacyComparative analysis of formulationsSuperior fire resistance; lower toxicity

Q & A

Basic Question: What are the optimal synthetic pathways for preparing bis(2-chloroethyl) (2-chloroethyl)phosphonate, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via Arbusov rearrangement using tris(2-chloroethyl) phosphite as a precursor, followed by dehydrochlorination . Key factors include:

  • Temperature control : Reactions typically occur at 80–120°C to avoid side-product formation.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance rearrangement efficiency.
  • Solvent choice : Non-polar solvents (e.g., toluene) improve phosphonate ester stability.
    Yield optimization requires monitoring intermediates via ³¹P NMR to track phosphite-to-phosphonate conversion .

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing bis(2-chloroethyl) (2-chloroethyl)phosphonate?

Answer:

  • ¹H/³¹P NMR : Confirm ester linkages and chlorine substitution patterns. The ³¹P signal for the phosphonate group appears at δ 20–25 ppm .
  • GC-MS : Use a DB-5MS column with electron ionization (EI) to detect molecular ions (m/z 268–270 for [M-Cl]⁺ fragments) .
  • FT-IR : Peaks at 1,250–1,280 cm⁻¹ (P=O) and 650–750 cm⁻¹ (C-Cl) validate functional groups .

Advanced Question: How can conflicting data on degradation pathways (hydrolysis vs. oxidation) be resolved in environmental fate studies?

Answer:
Contradictions arise from matrix-dependent degradation:

  • Hydrolysis : Dominates in aquatic systems (pH 7–9), producing bis(2-chloroethyl) phosphate (BCEP) and 2-chloroethanol .
  • Oxidation : Occurs in microbial-rich sediments, generating TCEP-OH and TCEP-COOH via hydroxyl radical attack .
    Methodological resolution :
    • Use isotope-labeled tracers (e.g., ¹³C-ethyl groups) to track pathways.
    • Conduct anaerobic/aerobic microcosm experiments to isolate mechanisms .

Advanced Question: What computational models predict the compound’s interactions with biological targets (e.g., phosphatases)?

Answer:

  • Docking simulations : Utilize AutoDock Vina to model binding to alkaline phosphatase (PDB: 1ALK). The phosphonate group interacts with Zn²⁺ active sites, while chloroethyl chains induce steric hindrance .
  • QSAR models : Correlate logP (2.8–3.1) with bioaccumulation potential in aquatic organisms .
  • MD simulations : Reveal hydrolysis kinetics in enzyme pockets (e.g., 0.068 mg/L/h in Burkholderiales-dominated systems) .

Basic Question: What are the regulatory considerations for handling this compound under 40 CFR Part 721?

Answer:

  • Significant New Use Rules (SNURs) : Reporting is required for:
    • Industrial releases exceeding 100 kg/year .
    • Use in consumer products without EPA review .
  • Toxicity testing : Follow EPA 712-C-16-061 guidelines for acute aquatic toxicity (e.g., Daphnia magna LC₅₀ < 10 mg/L) .

Advanced Question: How do microbial communities adapt to repeated exposure during biodegradation?

Answer:

  • Community shifts : Burkholderiales and Rhizobiales dominate TCEP-amended microcosms, upregulating alkaline phosphatase (phoA) and 2-chloroethanol dehydrogenase genes .
  • Adaptation markers :
    • Increased EPS production to sequester chlorinated metabolites.
    • Horizontal gene transfer of phn clusters for phosphonate metabolism .
      Method : Perform 16S rRNA sequencing and metatranscriptomics on serial-batch cultures.

Basic Question: What structural features contribute to its flame-retardant efficacy?

Answer:

  • Phosphonate-chlorine synergy : Releases PO· and Cl· radicals during combustion, quenching chain reactions .
  • Thermal stability : Decomposes at 220–250°C, providing gas-phase and condensed-phase inhibition .
    Validation : Cone calorimetry (ASTM E1354) shows 30–40% reduction in peak heat release rate in polymer blends .

Advanced Question: How to design toxicity studies addressing conflicting data on metabolite persistence?

Answer:

  • Focus on BCEP and MCEP : These hydrolysis products show higher aquatic toxicity (e.g., algae EC₅₀ = 2.1 mg/L) than the parent compound .
  • Experimental design :
    • Use HPLC-ICP-MS to quantify metabolites in OECD 301D biodegradation tests.
    • Apply transcriptomic profiling in zebrafish embryos to identify endocrine disruption pathways .

Basic Question: What are the challenges in analyzing environmental samples for trace residues?

Answer:

  • Matrix interference : Co-eluting organophosphates in sediment require SPE cleanup (e.g., HLB cartridges) .
  • Detection limits : Achieve 0.1 µg/L sensitivity via LC-MS/MS with multiple reaction monitoring (MRM) transitions (m/z 269 → 99) .

Advanced Question: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitutions?

Answer:

  • Phosphonate group : The electron-withdrawing effect polarizes C-Cl bonds, accelerating SN2 reactions with nucleophiles (e.g., OH⁻, HS⁻) .
  • Computational validation : DFT calculations (B3LYP/6-31G*) show a 15–20 kcal/mol activation barrier for hydrolysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Tris(2-Chloroethyl) Phosphate (TCEP; CAS No. 115-96-8)

  • Structure : Contains three 2-chloroethyl groups bonded to a phosphate core.
  • Reactivity: Undergoes hydrolysis to form bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP) .
  • Applications : Widely used as a flame retardant in polymers and plastics.
  • Degradation : Microbial action in sediments produces BCEP, TCEP-OH (hydroxylated), and oxidized derivatives (e.g., TCEP-COOH) .

b) Diisopropyl (2-Chloroethyl)phosphonate (CAS No. 25131-74-2)

  • Structure : Features isopropyl ester groups instead of chloroethyl.
  • Properties: Higher volatility and lower polarity compared to the bis(2-chloroethyl) analogue due to non-polar isopropyl substituents .
  • Applications : Intermediate in chemical synthesis, lacking direct agricultural use.

c) Methylphosphonic Acid, Bis(2-Chloroethyl) Ester

  • Structure : Methyl group replaces one 2-chloroethyl substituent on phosphorus.

d) Bis(2-Chloroethyl)vinyl Phosphonate (CAS No. 115-98-0)

  • Structure : Vinyl group attached to phosphorus alongside two 2-chloroethyl esters.
  • Applications : Fire retardant in vinyl latex composites .

Functional Comparison

Compound Key Functional Groups Primary Applications Environmental Persistence Regulatory Status
Target Compound (6294-34-4) Bis(2-chloroethyl) phosphonate Plant growth regulation High (EPA priority) SNURs-regulated
TCEP Tris(2-chloroethyl) phosphate Flame retardant Persistent Restricted in EU
Diisopropyl derivative Diisopropyl ester Chemical intermediate Moderate Not regulated
Methylphosphonate analogue Methyl + bis(2-chloroethyl) Experimental use Unknown No data

Degradation Pathways and Environmental Impact

  • Target Compound: Limited degradation data, but analogous phosphonates undergo hydrolytic dechlorination. Microbial communities (e.g., Burkholderiales) may metabolize chloroethyl groups, producing less chlorinated metabolites .
  • TCEP : Degrades via hydrolysis (forming BCEP) and oxidation, with half-lives exceeding 100 days in aquatic environments .

Preparation Methods

Synthesis via Ethylene Oxide and 2-Chloroethylphosphonic Dichloride

Reaction Mechanism and Procedure

The most industrially viable method involves the reaction of 2-chloroethylphosphonic dichloride with ethylene oxide under controlled conditions . The process proceeds via nucleophilic substitution, where ethylene oxide acts as an alkoxylating agent. The reaction is exothermic and requires precise temperature regulation (0–100°C) to minimize side reactions such as polymerization of ethylene oxide or over-chlorination .

Key steps :

  • Feedstock preparation : Freshly distilled 2-chloroethylphosphonic dichloride (purity ≥99.9%) is combined with technical-grade ethylene oxide (purity ≥99.9%).

  • Gas-phase addition : Ethylene oxide is introduced via a gas distributor to ensure even dispersion and prevent localized overheating .

  • Reaction duration : 8–18 hours under reflux, followed by vacuum distillation to remove unreacted ethylene oxide .

Optimization Parameters

  • Molar ratio : A 2.1–2.2:1 ratio of ethylene oxide to dichloride maximizes yield (≥97%) while minimizing excess reagent waste .

  • Temperature : Lower temperatures (5–40°C) reduce side products like ethylene dichloride, whereas higher temperatures accelerate reaction kinetics but increase impurity formation .

  • Catalyst-free design : Unlike methods requiring triethylamine or Lewis acids, this approach avoids post-reaction neutralization steps, simplifying purification .

Table 1: Comparative Performance of Ethylene Oxide Method

ParameterOptimal RangeYield (%)Purity (%)
Temperature5–40°C97–9997.5–98.5
Molar Ratio (EO:Dichloride)2.1–2.2:197–9897.5–98.0
Reaction Time12–16 hours9898.0

Hydrochloric Acid Hydrolysis of Bis(2-Chloroethyl) Ester

Process Overview

A patent by Kabachnik et al. describes hydrolyzing 2-chloroethane-phosphonic acid bis(2-chloroethyl) ester with concentrated hydrochloric acid (50–500% by weight) at elevated temperatures (>100°C) under pressure . This method generates 2-chloroethane-phosphonic acid as a precursor, which is subsequently esterified to yield the target compound .

Critical considerations :

  • Byproduct management : 1,2-Dichloroethane forms during hydrolysis and must be continuously distilled to prevent equilibrium reversal .

  • Pressure control : Gaseous hydrogen chloride is injected to maintain autogenous pressure, ensuring reaction completion .

Advantages and Limitations

  • Scalability : Suitable for batch processing with yields exceeding 90% .

  • Challenges : Requires corrosion-resistant reactors and extensive purification to remove residual HCl and dichloroethane .

Alternative Routes and Comparative Analysis

Triethyl Phosphite and Dichloroacetaldehyde

Although excluded from primary discussion due to source reliability constraints, historical literature suggests this method employs a Lewis acid catalyst (e.g., AlCl₃) to facilitate phosphorylation. However, it suffers from lower yields (75–85%) and complex purification steps.

Industrial Feasibility Assessment

Table 2: Method Comparison for Industrial Adoption

MethodYield (%)Purity (%)Cost EfficiencyScalability
Ethylene Oxide97–9997.5–98.5HighExcellent
HCl Hydrolysis90–9295–96ModerateGood
Triethyl Phosphite75–8590–92LowLimited

The ethylene oxide method outperforms alternatives in yield, purity, and operational simplicity, making it the preferred industrial route .

Reaction Kinetics and Byproduct Formation

Kinetic Modeling

The ethylene oxide reaction follows second-order kinetics, with rate constants (k) increasing exponentially with temperature . At 40°C, k=2.3×104L\cdotpmol1s1k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1}, while at 100°C, k=1.8×103L\cdotpmol1s1k = 1.8 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} . However, higher temperatures promote side reactions, quantified by the Arrhenius equation:

k=AeEaRTk = A \cdot e^{-\frac{E_a}{RT}}

Where EaE_a (activation energy) is approximately 45 kJ/mol for the main reaction and 60 kJ/mol for dichloroethane formation .

Byproduct Mitigation

  • Vacuum distillation : Removes residual ethylene oxide and dichloroethane, achieving purities >97.5% .

  • Catalyst-free design : Eliminates amine hydrochloride byproducts common in methods using triethylamine .

Properties

IUPAC Name

1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDKSWYSYEFAG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(CCCl)OCCCl
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Molecular Formula

C6H12Cl3O3P
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DSSTOX Substance ID

DTXSID8027618
Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Molecular Weight

269.5 g/mol
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Physical Description

Liquid
Record name Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester
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CAS No.

6294-34-4
Record name Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name Bis(2-chloroethyl) (2-chloroethyl)phosphonate
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Record name Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE
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Synthesis routes and methods I

Procedure details

Ethylene oxide, 816 g. (18.5 m) is added subsurface to a stirred solution of 824 g. (6.0 m) of phosphorus trichloride and 8.2 g. of 2-chloroethanol in 2.75 hr with cooling at 15°-20° C. The resulting reaction mixture consists of about 90% tris(2-chloroethyl) phosphite, the remainder being a mixture of phosphonates, is warmed to 80°, and 389 g. (5.4 m.) of acrylic acid containing 100 ppm of hydroquinone monomethyl ether is added in 1.2 hr with cooling at 80°-85°. The reaction mixture is warmed to 130° in 0.5 hr and kept at 130°-140° for 3.25 hr. Stripping to 165°/1 mm leaves 1881 g. of yellow liquid which is a mixture of 2-chloroethyl phosphonates, acidity 9.7 meq/100 g. Washing of a 622 g. portion with 5% sodium carbonate solution, followed by stripping at reduced pressure, gives 590 g. acidity 3.7 meq./100 g. Distillation of a portion of the washed material gives bis(2-chloroethyl) 2-chloroethylphosphonate, b.p. 148°-151°/0.5 mm., and 2-chloroethyl 3-[bis(2-chloroethoxy)phosphinyl]propionate, b.p. 189°-191°/0.1 mm, leaving a mixture containing higher molecular weight 2-chloroethyl phosphonates as undistilled residue.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Vinylphosphonic acid, CH2 =CH--PO(OH)2, can be prepared in a known manner by the following method: Phosphorus trichloride is reacted with ethylene oxide, the resulting tris(2-chloroethyl) phosphite is rearranged to give bis(2-chloroethyl) 2-chloroethylphosphonate, followed by reaction of the bis(2-chloroethyl) 2-chloroethylphosphonate with phosgene in the presence of suitable catalysts to give 2-chloroethylphosphonic dichloride (German Patent No. 2,132,962). The 2-chloroethylphosphonic dichloride can then be converted into vinylphosphonic acid by eliminating HCl in the presence of suitable catalysts (BaCl2) and subsequent hydrolysis of the vinylphosphonic dichloride formed (Chem. Abstr. 54, page 265 (1960)).
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